N,N'-biphenyl-4,4'-diylbis{2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4’-{2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}-[1,1’-BIPHENYL]-4-YL)ACETAMIDE is a complex organic compound characterized by its benzodiazole and biphenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4’-{2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}-[1,1’-BIPHENYL]-4-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and biphenyl intermediates, followed by their coupling through sulfanyl and acetamido linkages. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and protein binding. Its benzodiazole moiety is known for its potential bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4’-{2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}-[1,1’-BIPHENYL]-4-YL)ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzodiazole moiety can bind to specific sites, altering the activity of the target molecule and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4’-{2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}-[1,1’-BIPHENYL]-4-YL)ACETAMIDE
- **2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4’-{2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}-[1,1’-BIPHENYL]-4-YL)ACETAMIDE
Uniqueness
This compound stands out due to its dual benzodiazole and biphenyl structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C32H28N6O2S2 |
---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-[4-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C32H28N6O2S2/c1-19-3-13-25-27(15-19)37-31(35-25)41-17-29(39)33-23-9-5-21(6-10-23)22-7-11-24(12-8-22)34-30(40)18-42-32-36-26-14-4-20(2)16-28(26)38-32/h3-16H,17-18H2,1-2H3,(H,33,39)(H,34,40)(H,35,37)(H,36,38) |
InChI Key |
UPIHPXMTPSDCID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)CSC5=NC6=C(N5)C=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.